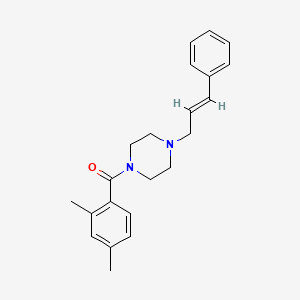![molecular formula C18H19N5O2S B4851122 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4851122.png)
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide
Descripción general
Descripción
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is in the field of cancer treatment, where 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines. Additionally, 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been studied for its potential applications in the treatment of neurological disorders, such as Parkinson's disease, due to its ability to inhibit the activity of monoamine oxidase B.
Mecanismo De Acción
The mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide involves the inhibition of monoamine oxidase B, which is an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide leads to an increase in dopamine levels in the brain, which can have beneficial effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been shown to exhibit a range of biochemical and physiological effects in various studies. In addition to its ability to inhibit monoamine oxidase B, 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been shown to induce apoptosis in cancer cells, as well as to inhibit the proliferation of cancer cells. Additionally, 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide in lab experiments is its potent cytotoxic activity against cancer cells. Additionally, 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide in lab experiments is its potential toxicity, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for research involving 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide. One area of interest is in the development of new cancer treatments based on 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide and its potential applications in the treatment of neurological disorders. Finally, there is also potential for research into the development of new synthetic methods for 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide, which could lead to more efficient and cost-effective production methods.
Propiedades
IUPAC Name |
2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-8-10-14(11-9-12)19-17(24)13(2)26-18-20-21-22-23(18)15-6-4-5-7-16(15)25-3/h4-11,13H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDNTXNPNAGXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4851042.png)
![2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4851048.png)
![1-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B4851052.png)
![1-(2-chloro-6-fluorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4851086.png)
![4-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4851092.png)
![N-(1-adamantylmethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4851098.png)
![5-[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4851104.png)
![3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4851112.png)


![N-{2-[(3-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-4-nitrobenzamide](/img/structure/B4851128.png)

![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4851147.png)
![ethyl 3-[2-(3-methoxyphenyl)ethyl]-4-oxo-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4851152.png)